(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
The compound (2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and intricate arrangement of functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups. Key steps may include:
Formation of the core structure: This involves the construction of the benzofuro[3,2-e]isoquinoline framework through a series of cyclization reactions.
Functional group modifications: Introduction of the methoxy, methyl, and hydroxyl groups through selective reactions such as methylation, hydroxylation, and methoxylation.
Chiral resolution: Separation of the desired stereoisomers using chiral chromatography or other techniques.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions to handle increased volumes.
Purification processes: Employing techniques such as crystallization, distillation, and chromatography to achieve the desired purity levels.
Quality control: Implementing rigorous testing protocols to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as NaBH4 or LiAlH4.
Substitution: Replacement of functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4, CrO3.
Reducing agents: NaBH4, LiAlH4.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield carbonyl compounds, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Binding to enzymes: Inhibiting or activating enzymatic activity through direct binding.
Modulating signaling pathways: Affecting cellular signaling pathways to alter biological responses.
Interacting with DNA/RNA: Binding to nucleic acids to influence gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid: A similar compound with slight variations in functional groups or stereochemistry.
Other benzofuro[3,2-e]isoquinoline derivatives: Compounds with similar core structures but different substituents.
Uniqueness
This compound is unique due to its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. Its complexity and potential for diverse applications make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
88480-40-4 |
---|---|
Molecular Formula |
C24H31NO9 |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H31NO9/c1-25-8-7-24-11-4-6-14(32-23-18(28)16(26)17(27)20(34-23)22(29)30)21(24)33-19-13(31-2)5-3-10(15(19)24)9-12(11)25/h3,5,11-12,14,16-18,20-21,23,26-28H,4,6-9H2,1-2H3,(H,29,30)/t11-,12+,14-,16-,17-,18+,20-,21-,23+,24-/m0/s1 |
InChI Key |
WBVBRJPPWYRNPU-HSCJLHHPSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC6C(C(C(C(O6)C(=O)O)O)O)O |
Origin of Product |
United States |
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